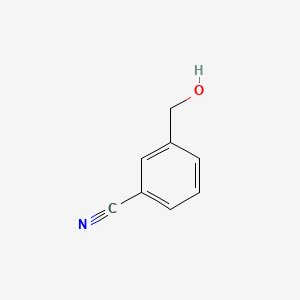

3-Cyanobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOFIIVWHXIDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370442 | |

| Record name | 3-Cyanobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-97-5 | |

| Record name | 3-(Hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Hydroxymethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanobenzyl Alcohol: Synthesis, Reactions, and Applications in Drug Discovery

CAS Number: 874-97-5 Molecular Formula: C₈H₇NO Molecular Weight: 133.15 g/mol

Introduction

3-Cyanobenzyl alcohol, also known as 3-(hydroxymethyl)benzonitrile, is a bifunctional aromatic organic compound that serves as a critical building block in modern organic synthesis. Its structure, featuring both a nucleophilic alcohol and an electrophilic, metabolically stable nitrile group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, key reactions, and its significant role as a precursor in the development of pharmaceutical agents. The strategic placement of the cyano and alcohol groups in a meta-relationship offers unique opportunities for creating diverse molecular architectures, making it a valuable component in the medicinal chemist's toolbox.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development. This data is crucial for reaction monitoring, quality control, and structural confirmation.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 874-97-5 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Molecular Weight | 133.15 g/mol | [2] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 165 °C @ 16 mmHg | [1] |

| Density | 1.13 g/cm³ | [1] |

| Refractive Index | 1.5502 (28.5 °C) | [1] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, benzylic, and hydroxyl protons. The aromatic protons typically appear as multiplets in the range of δ 7.4-7.7 ppm. The benzylic methylene protons (-CH₂-) are observed as a singlet around δ 4.7 ppm, and the hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is concentration and solvent dependent.[3][4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the nitrile carbon. The nitrile carbon (C≡N) is typically found in the downfield region of the spectrum, around 118-120 ppm. The benzylic carbon (-CH₂OH) resonates around 63-65 ppm. Aromatic carbons will appear in the δ 128-142 ppm range.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands that confirm the presence of its functional groups.[6][7][8]

-

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2230 cm⁻¹ indicates the presence of the nitrile group.

-

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region corresponds to the carbon-oxygen single bond of the primary alcohol.

-

Aromatic C-H Stretch: Peaks are typically observed just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1600-1400 cm⁻¹ region are indicative of the benzene ring.

-

Synthesis and Key Reactions: A Mechanistic Perspective

The reactivity of this compound is dictated by its two primary functional groups. The alcohol moiety can be oxidized or converted into a better leaving group for nucleophilic substitution, while the nitrile group can undergo hydrolysis or reduction. This dual reactivity allows for chemoselective transformations, a highly desirable trait in multi-step synthesis.

Synthesis: Selective Reduction of 3-Cyanobenzaldehyde

A common and efficient laboratory-scale synthesis of this compound involves the selective reduction of the aldehyde group of 3-cyanobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity, reducing aldehydes and ketones without affecting less reactive functional groups like nitriles or esters.[9][10][11]

Causality of Reagent Choice: The selectivity of NaBH₄ stems from the less polar B-H bond compared to the Al-H bond in stronger reducing agents like lithium aluminum hydride (LiAlH₄).[10] This moderate reactivity is sufficient to reduce the highly electrophilic carbonyl carbon of an aldehyde but is not potent enough to attack the less electrophilic carbon of the nitrile group under standard conditions. This allows for the precise and high-yield synthesis of the desired product without the need for protecting groups.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 3-cyanobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C to control the exothermic reaction.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully add dilute hydrochloric acid (e.g., 1M HCl) dropwise to the cooled reaction mixture to neutralize the excess NaBH₄ and the resulting borate esters.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Reaction Mechanism: Nucleophilic Addition

The reduction proceeds via a nucleophilic addition mechanism. The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), a potent nucleophile.[9][11][12]

Sources

- 1. This compound | 874-97-5 [amp.chemicalbook.com]

- 2. 3-(Hydroxymethyl)benzonitrile | C8H7NO | CID 2734677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. edu.rsc.org [edu.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 3-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications

Abstract

3-(Hydroxymethyl)benzonitrile, also known as 3-cyanobenzyl alcohol, is a bifunctional aromatic compound featuring both a hydroxymethyl and a nitrile group. This unique combination of reactive sites makes it a highly versatile and valuable building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis protocols, key chemical reactions, and significant applications, with a focus on its role in drug discovery and development.

Compound Identification and Physicochemical Properties

3-(Hydroxymethyl)benzonitrile is a distinct chemical entity with well-defined properties. Its identity is established by its unique CAS Registry Number, molecular formula, and systematic name.

Key Identifiers:

The physical and chemical properties of 3-(Hydroxymethyl)benzonitrile are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

Table 1: Physicochemical Properties of 3-(Hydroxymethyl)benzonitrile

| Property | Value | Source(s) |

| Physical State | Solid | [3] |

| Melting Point | 28-32 °C | [2][3] |

| Boiling Point | 283.80 °C | [2] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [4] |

| Solubility | Water: 0.1 g/100 mL; Chloroform: 0.02 g/100 mL | [2] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 44.0 Ų | [1] |

Synthesis and Manufacturing Insights

The synthesis of 3-(hydroxymethyl)benzonitrile and its analogs is of significant industrial interest, particularly for supplying starting materials for pharmaceutical production. While specific, proprietary manufacturing processes may vary, the fundamental synthetic strategies often rely on established organic transformations. A common conceptual approach involves the selective transformation of functional groups on a substituted toluene or benzoic acid derivative.

For instance, a plausible and scalable route could start from 3-methylbenzonitrile. This pathway involves the selective oxidation or halogenation of the benzylic methyl group, followed by hydrolysis.

Conceptual Synthesis Workflow: From 3-Methylbenzonitrile

This process is exemplified by the synthesis of a related compound, 3-fluoro-4-(hydroxymethyl)benzonitrile, which utilizes a radical bromination followed by hydrolysis.[6][7] This two-step approach is efficient and scalable.

-

Step 1: Benzylic Bromination. The process begins with the radical bromination of the methyl group of 3-methylbenzonitrile. This reaction is typically initiated using a radical initiator like azobisisobutyronitrile (AIBN) or photochemically.[6][7] N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation, minimizing the formation of dibrominated byproducts when used in slight excess.[7] The choice of a non-polar solvent like acetonitrile is crucial to facilitate the radical chain reaction while avoiding unwanted side reactions.[6][7]

-

Step 2: Hydrolysis. The resulting 3-(bromomethyl)benzonitrile is then subjected to hydrolysis to convert the bromomethyl group into a hydroxymethyl group. This can be achieved using a mild base like calcium carbonate in water.[6] The selection of a weaker base is a critical experimental choice to prevent the competing hydrolysis of the nitrile group, thus ensuring the selective formation of the desired product.[6]

Caption: Conceptual synthesis pathway for 3-(Hydroxymethyl)benzonitrile.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-(hydroxymethyl)benzonitrile stems from the distinct reactivity of its two functional groups. This bifunctionality allows for its use as a versatile scaffold, enabling the sequential or orthogonal modification of the molecule to build complexity.

-

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo standard transformations.

-

Oxidation: It can be selectively oxidized to 3-cyanobenzaldehyde or further to 3-cyanobenzoic acid using appropriate oxidizing agents.

-

Esterification/Etherification: The hydroxyl group readily reacts with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively. This serves as a common handle for linking the molecule to other fragments.[8]

-

-

Nitrile Group (-C≡N): The nitrile group is a valuable functional group in medicinal chemistry and organic synthesis.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 3-(hydroxymethyl)benzoic acid.

-

Reduction: The nitrile can be reduced to a primary amine (3-aminomethyl)benzyl alcohol, providing a basic center for further functionalization.

-

Role as a Bioisostere: In drug design, the nitrile group is often used as a bioisostere for a carbonyl group or a halogen atom. It can act as a hydrogen bond acceptor, influencing the binding of a molecule to its biological target.[9][10]

-

Caption: Key chemical transformations of 3-(Hydroxymethyl)benzonitrile.

Applications in Drug Discovery and Development

3-(Hydroxymethyl)benzonitrile is a significant structural fragment found in numerous compounds evaluated in drug discovery. Its application as a starting material or intermediate is well-documented.

-

Intermediate for Escitalopram: It is used in the synthesis of the widely prescribed antidepressant, escitalopram.[2] The synthesis involves converting the hydroxymethyl group into a leaving group, followed by nucleophilic substitution to build the core structure of the drug.

-

Scaffold for Kinase Inhibitors: Benzonitrile derivatives are prevalent in the design of kinase inhibitors, which are a major class of anticancer drugs. The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase active site.[9]

-

Antiviral and Antimicrobial Agents: The benzonitrile scaffold has been explored for the development of agents against various pathogens. For example, certain derivatives have shown inhibitory activity against the Hepatitis C Virus (HCV) by blocking viral entry into host cells.[9]

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrile group) in a relatively simple, rigid aromatic framework makes 3-(hydroxymethyl)benzonitrile an attractive starting point for fragment-based drug design.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 3-(hydroxymethyl)benzonitrile are essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |

| Storage | Store at 10°C - 25°C in a well-ventilated place. Keep container tightly closed. | [2] |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), safety glasses/eyeshields, and chemical-resistant gloves. | [4] |

Conclusion

3-(Hydroxymethyl)benzonitrile is a chemical intermediate of significant value, bridging basic chemical feedstocks with complex, high-value molecules like pharmaceuticals. Its bifunctional nature provides synthetic chemists with a versatile platform for molecular construction. A thorough understanding of its properties, reactivity, and safety protocols is paramount for leveraging its full potential in research and development, particularly in the ongoing quest for novel therapeutics.

References

-

Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-[2-(Hydroxymethyl)phenoxy]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

Sources

- 1. 3-(Hydroxymethyl)benzonitrile | C8H7NO | CID 2734677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Hydroxymethyl)-benzonitrile | 874-97-5 | FH30804 [biosynth.com]

- 3. This compound | 874-97-5 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-[2-(Hydroxymethyl)phenoxy]benzonitrile | C14H11NO2 | CID 28945891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

3-Cyanobenzyl alcohol molecular weight

An In-Depth Technical Guide to 3-Cyanobenzyl Alcohol (C₈H₇NO) for Advanced Research Applications

Introduction and Core Properties

This compound, also known as 3-(hydroxymethyl)benzonitrile, is a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic alcohol and a versatile nitrile group on a benzene ring, making it a valuable intermediate for constructing more complex molecular architectures. The nitrile moiety, in particular, is a recognized pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations.[1]

This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a validated synthesis protocol, key synthetic applications, and essential safety protocols, designed for professionals in drug development and chemical research.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical data foundation for its use in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 133.15 g/mol | [2][3][4] |

| Molecular Formula | C₈H₇NO | [2][4][5] |

| CAS Number | 874-97-5 | [2][4][5] |

| IUPAC Name | 3-(hydroxymethyl)benzonitrile | [2] |

| Synonyms | m-Cyanobenzyl alcohol, 3-(Hydroxymethyl)benzonitrile | [5][6][7] |

| Appearance | White to off-white solid or colorless to light yellow liquid | [6] |

| Melting Point | 28-32 °C | [5][7][8] |

| Boiling Point | 109-110 °C at 0.1 Torr | [5] |

| Density | ~1.2 g/cm³ | [5] |

Molecular Structure and Spectroscopic Profile

The utility of this compound stems from its distinct functional groups: a primary alcohol, a nitrile, and an aromatic ring.

Chemical Structure:

Figure 1: 2D structure of 3-(hydroxymethyl)benzonitrile.

Expected Spectroscopic Signatures:

-

¹H NMR: Protons on the aromatic ring would appear in the δ 7.4-7.8 ppm region. The benzylic methylene protons (-CH₂-) would present as a singlet around δ 4.7 ppm, and the alcohol proton (-OH) would be a broad singlet whose position is concentration and solvent-dependent.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-140 ppm range. The nitrile carbon (-C≡N) would appear around δ 118 ppm, and the benzylic carbon (-CH₂OH) near δ 64 ppm.[2]

-

FTIR: Key vibrational modes would include a broad O-H stretch (~3350 cm⁻¹), a sharp C≡N stretch (~2230 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-O stretching (~1050 cm⁻¹).

Synthesis Protocol: Selective Reduction of 3-Cyanobenzaldehyde

A reliable and scalable synthesis of this compound involves the selective reduction of the aldehyde functional group of 3-cyanobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting more robust functional groups like nitriles.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (e.g., 10.0 g, 76.3 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (e.g., 1.44 g, 38.1 mmol, 0.5 equivalents) in small portions over 15-20 minutes. The number of hydride equivalents is key; each mole of NaBH₄ provides four hydride equivalents, but using a slight sub-stoichiometric amount based on the aldehyde ensures high selectivity and avoids unnecessary quenching later.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Let the reaction proceed for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Carefully re-cool the flask in an ice bath. Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise until gas evolution (from excess NaBH₄) ceases and the pH is slightly acidic (~pH 5-6). This step neutralizes the borate esters formed during the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine) (1 x 100 mL) to remove residual water and methanol. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) to afford this compound as a pure solid or oil.

Applications in Drug Development and Organic Synthesis

This compound is a strategic starting material for synthesizing a variety of pharmaceutical intermediates and other high-value organic compounds. The alcohol can be easily converted to other functional groups (e.g., halides, ethers, esters), while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.

Synthetic Pathway Example

The following diagram illustrates a potential synthetic route where this compound is elaborated into a more complex, hypothetical drug-like scaffold. This showcases its utility as a foundational building block.

Caption: Synthetic utility of this compound.

This pathway demonstrates:

-

Activation: The conversion of the benzylic alcohol to a bromide, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Carbon-Oxygen Bond Formation: Formation of an ether linkage, a common structural motif in pharmaceuticals, via a Williamson ether synthesis.

-

Pharmacophore Introduction: Reduction of the nitrile to a primary amine, introducing a basic center that can be crucial for target binding or improving the pharmacokinetic properties of the final molecule.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[4][9]

| Hazard Statement | Precautionary Measures | First Aid |

| H315: Causes skin irritation.[4][5] | P280: Wear protective gloves/clothing/eye protection.[9] | Skin: Wash with plenty of soap and water. If irritation persists, get medical advice.[4][9] |

| H319: Causes serious eye irritation.[4][5] | P264: Wash hands and exposed skin thoroughly after handling.[9] | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][9] |

| H335: May cause respiratory irritation.[4] | P271: Use only outdoors or in a well-ventilated area.[5] | Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |

| H302: Harmful if swallowed.[4] | P270: Do not eat, drink or smoke when using this product.[9] | Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4][9] |

Storage: Store in a cool, dry, and well-ventilated place.[5][9] Keep the container tightly closed and away from incompatible materials such as strong acids and oxidizing agents.[9]

Conclusion

With a molecular weight of 133.15 g/mol , this compound is more than a simple chemical entity; it is a strategic tool for chemical innovation.[2][3][5] Its dual functionality allows for orthogonal chemical modifications, providing a direct and efficient route to a wide array of complex molecules. For researchers and scientists in drug discovery and process development, a thorough understanding of its properties, synthesis, and reactive potential is essential for leveraging its full capabilities in the creation of novel chemical matter.

References

-

National Center for Biotechnology Information. (n.d.). 3-(Hydroxymethyl)benzonitrile. PubChem. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol. Retrieved from [Link]

-

Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound - Free SDS search. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Cyanobenzyl alcohol. PubChem. Retrieved from [Link]

-

Ye, J., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2187. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. Retrieved from [Link]

-

Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3127. Retrieved from [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Hydroxymethyl)benzonitrile | C8H7NO | CID 2734677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. fishersci.fr [fishersci.fr]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 874-97-5 [amp.chemicalbook.com]

- 8. This compound | 874-97-5 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 3-Cyanobenzyl Alcohol: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of this compound (CAS RN: 874-97-5), a key bifunctional building block for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, provide a validated synthesis protocol, detail methods for its analytical characterization, and discuss its applications and safety considerations.

Core Physicochemical Profile

This compound, also known as 3-(hydroxymethyl)benzonitrile, is an aromatic compound featuring both a primary alcohol and a nitrile functional group.[1][2] This unique combination makes it a versatile intermediate in organic synthesis. Its physical state at ambient temperature is dependent on its melting point, which is near room temperature. Consequently, it may be encountered as either a low-melting solid or a colorless to light yellow clear liquid.[1][3][4]

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [5] |

| Molecular Weight | 133.15 g/mol | [5] |

| Appearance | Colorless to light yellow/orange liquid or solid | [1][3][4] |

| Melting Point | 28-32 °C | [6][7] |

| Boiling Point | 165 °C @ 16 mmHg 109-110 °C @ 0.1 Torr | [1][6][7] |

| Density | ~1.13 g/cm³ | [7] |

| Refractive Index | ~1.56 - 1.57 | [1][6] |

| CAS Number | 874-97-5 | [1][5] |

Synthesis and Purification

The most direct and reliable laboratory-scale synthesis of this compound is achieved through the chemoselective reduction of the aldehyde group of 3-cyanobenzaldehyde. This transformation is effectively carried out using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde in the presence of the more chemically resistant nitrile group.[3]

Causality of Method Selection: Sodium borohydride is chosen for its excellent functional group tolerance. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), which would reduce both the aldehyde and the nitrile, NaBH₄ in a protic solvent like methanol provides high yields of the desired benzyl alcohol without affecting the cyano moiety.[3] This selectivity is paramount for the integrity of the final product.

Experimental Protocol: Selective Reduction of 3-Cyanobenzaldehyde

This protocol details a self-validating system where reaction progress is monitored, ensuring complete conversion before workup.

-

Dissolution & Cooling:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (e.g., 10.0 g, 76.3 mmol) in methanol (150 mL).

-

Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5 °C. This cooling is critical to moderate the exothermic reaction and prevent side reactions.

-

-

Reagent Addition:

-

Slowly add sodium borohydride (e.g., 1.44 g, 38.1 mmol, 0.5 equivalents) portion-wise to the stirred solution.

-

Maintain the internal temperature below 10 °C throughout the addition. The portion-wise addition ensures the reaction rate is controlled.

-

-

Reaction & Monitoring:

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.

-

-

Quenching & Workup:

-

Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6) and effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add deionized water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude alcohol via flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized material. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).[8]

-

¹H NMR (Proton NMR): The proton spectrum provides information on the number of different types of protons and their connectivity.

-

δ ~7.4-7.7 ppm (4H, multiplet): These signals correspond to the four protons on the aromatic ring. The meta-substitution pattern results in a complex multiplet.

-

δ ~4.7 ppm (2H, singlet): This singlet is characteristic of the two equivalent benzylic protons of the -CH₂OH group.

-

δ ~2.0-3.0 ppm (1H, broad singlet): This variable signal corresponds to the hydroxyl (-OH) proton. Its chemical shift is concentration-dependent, and it may exchange with trace D₂O.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of chemically non-equivalent carbon atoms.

-

δ ~142-143 ppm (Ar-C): Quaternary aromatic carbon attached to the CH₂OH group.

-

δ ~129-133 ppm (Ar-CH): Signals for the four aromatic CH carbons.

-

δ ~118 ppm (C≡N): The characteristic signal for the nitrile carbon.

-

δ ~112-113 ppm (Ar-C): Quaternary aromatic carbon attached to the nitrile group.

-

δ ~64 ppm (-CH₂OH): The signal for the benzylic carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

3500-3200 cm⁻¹ (strong, broad): This prominent band is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group.[9][10]

-

~3030 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.[11]

-

2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the CH₂ group.[12]

-

2260-2210 cm⁻¹ (medium, sharp): This sharp absorption is a definitive indicator of the C≡N (nitrile) stretching vibration.[10][11]

-

1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.[9]

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion (M⁺): A peak at m/z = 133, corresponding to the molecular weight of C₈H₇NO.[5]

-

Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) to give m/z = 115, and cleavage of the C-C bond to lose the hydroxymethyl radical (M-31), resulting in a cyanophenyl cation at m/z = 102.

| Analytical Technique | Expected Key Data | Purpose |

| ¹H NMR | δ 7.4-7.7 (4H, m), 4.7 (2H, s), 2-3 (1H, br s) | Confirms proton environment & connectivity |

| ¹³C NMR | δ 142, 129-133, 118, 112, 64 ppm | Confirms carbon skeleton |

| IR Spectroscopy | 3500-3200 (O-H), 2230 (C≡N), 1050 (C-O) cm⁻¹ | Confirms key functional groups |

| Mass Spectrometry | m/z = 133 (M⁺), 115, 102 | Confirms molecular weight & structure |

Reactivity and Applications in Drug Discovery

This compound is a valuable building block due to the differential reactivity of its two functional groups. The alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or benzyl halide. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

This versatility is highly prized in medicinal chemistry. The nitrile group, in particular, is a significant pharmacophore found in over 30 approved pharmaceutical drugs.[10] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and favorably modulate a compound's metabolic stability and pharmacokinetic profile.[10] Therefore, this compound serves as a readily available starting material for synthesizing complex molecules with potential therapeutic applications.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety. This compound is classified as hazardous.

GHS Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

-

H335: May cause respiratory irritation.[8]

Recommended Safety Protocols

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[1][6][8]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[1][8] Do not eat, drink, or smoke when using this product.[1][2] Avoid breathing dust, fumes, or vapors.[1][6]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store locked up.[6][8] It is often recommended to store under refrigeration (0-10 °C).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]

Safety Workflow Diagram

Caption: Core safety workflow for handling this compound.

References

-

PrepChem.com. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Hydroxymethyl)benzonitrile. PubChem. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry. Retrieved January 12, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 12, 2026, from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved January 12, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funai, L., & El-Kattouny, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methylbenzyl alcohol. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 874-97-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 3-(Hydroxymethyl)benzonitrile | C8H7NO | CID 2734677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

3-Cyanobenzyl alcohol structure

An In-Depth Technical Guide to 3-Cyanobenzyl Alcohol: Structure, Properties, and Synthetic Utility

Abstract

This compound, also known as 3-(hydroxymethyl)benzonitrile, is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. Its structure, featuring both a nucleophilic alcohol group and an electrophilically-activatable cyano group on a benzene scaffold, renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core structure, physicochemical properties, and spectroscopic signature. Furthermore, it delves into the causality behind its synthesis and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this molecule in their synthetic programs.

Molecular Identity and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its fundamental identity and physical characteristics. These properties govern its handling, reaction conditions, and purification strategies.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for regulatory compliance, literature searches, and procurement. This compound is known by several names and is cataloged under various international identifiers.

| Identifier | Value | Source |

| IUPAC Name | 3-(Hydroxymethyl)benzonitrile | [1] |

| Synonyms | This compound, m-Cyanobenzyl alcohol | [1][2][3][4] |

| CAS Number | 874-97-5 | [2][3][5][6][7] |

| Molecular Formula | C₈H₇NO | [1][2][3][5][6] |

| InChI Key | PCOFIIVWHXIDGT-UHFFFAOYSA-N | [2][4][8] |

Core Molecular Structure

The molecule consists of a benzene ring substituted at the meta positions (1 and 3) with a hydroxymethyl (-CH₂OH) group and a cyano (-C≡N) group. This arrangement dictates its reactivity, with the electron-withdrawing nature of the cyano group influencing the properties of both the aromatic ring and the benzylic alcohol.

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound via Reduction

This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic methods outlined in Section 2.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The causality here is crucial: slow addition prevents an exothermic runaway and maximizes selectivity.

-

Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0 °C to neutralize excess NaBH₄ and hydrolyze borate esters.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel or vacuum distillation to obtain pure this compound. [9]

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for stepwise modifications, making it a powerful intermediate in multi-step syntheses, particularly in drug discovery.

Reactivity at the Hydroxymethyl Group

The primary alcohol is a versatile functional handle.

-

Oxidation: It can be selectively oxidized back to 3-cyanobenzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or more robustly to 3-cyanobenzoic acid with stronger oxidants like potassium permanganate (KMnO₄). [10]* Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate Sₙ2 reactions. For instance, reaction with thionyl chloride (SOCl₂) yields 3-cyanobenzyl chloride.

Reactivity at the Cyano Group

The nitrile group offers a gateway to other nitrogen-containing functionalities, though it typically requires more forcing conditions than reactions at the alcohol.

-

Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or reduction with strong hydrides like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, 3-(aminomethyl)benzyl alcohol. [11]* Hydrolysis: Acidic or basic hydrolysis transforms the nitrile into a carboxylic acid (after initial formation of an amide), yielding 3-(hydroxymethyl)benzoic acid. [12]

Role in Medicinal Chemistry and Drug Development

The structural motifs within this compound are of high interest in medicinal chemistry.

-

The Cyano Group: The nitrile is often used as a bioisostere for a carbonyl group or a halogen. Its linear geometry, ability to act as a hydrogen bond acceptor, and strong dipole moment can lead to potent and selective interactions with biological targets like enzyme active sites. [12][13]* The Benzyl Alcohol Moiety: This group provides a scaffold that can be elaborated into various pharmacologically active structures. The alcohol itself can serve as a hydrogen bond donor or be used as an attachment point for other functional groups to modulate solubility and pharmacokinetic properties. [14][15]

Caption: Key reaction pathways originating from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [5][7]It is also known to cause skin and serious eye irritation. [8][16]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5][7]* Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [5][7]Do not eat, drink, or smoke when using this product. [5][7]* Storage: Store in a dry, well-sealed container, often under refrigeration (0-10°C). [5]

Conclusion

This compound is a foundational building block whose value is derived from its structural simplicity and functional group duality. A thorough understanding of its properties, spectroscopic fingerprints, and predictable reactivity is essential for its effective application. For professionals in drug development and organic synthesis, this molecule represents not just a starting material, but a strategic intermediate offering multiple avenues for the construction of novel and complex chemical entities with significant biological potential.

References

-

3-(Hydroxymethyl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of α-cyano-3-phenoxy-benzyl alcohol. PrepChem.com. [Link]

-

p-Cyanobenzyl alcohol. PubChem, National Center for Biotechnology Information. [Link]

-

What is the effect of cyano group on bioactivity?. ResearchGate. [Link]

-

Cyano groups – Knowledge and References. Taylor & Francis Online. [Link]

-

Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, MDPI. [Link]

-

3-methylbenzyl Alcohol at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan. [Link]

-

Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. [Link]

-

Proposed reaction mechanisms for observed products with benzyl alcohol and NO3. ResearchGate. [Link]

-

NMR Chemical Shifts. University of Puget Sound. [Link]

-

3-Chlorobenzyl alcohol. NIST WebBook. [Link]

- Process for the preparation of 3-hydroxybenzyl alcohol.

-

ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. PMC, National Institutes of Health. [Link]

Sources

- 1. 3-(Hydroxymethyl)benzonitrile | C8H7NO | CID 2734677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. parchem.com [parchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 874-97-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. This compound | 874-97-5 [chemicalbook.com]

- 7. This compound | 874-97-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. This compound | 874-97-5 [amp.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. 3-(Hydroxymethyl)benzonitrile = 98.0 GC 874-97-5 [sigmaaldrich.com]

An In-depth Technical Guide to 3-Cyanobenzyl Alcohol: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Cyanobenzyl alcohol, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, key reactions, and its role as a valuable intermediate in the preparation of pharmaceutically active compounds. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 3-(hydroxymethyl)benzonitrile, is an aromatic compound featuring both a hydroxyl and a cyano functional group.[1] This unique combination of a nucleophilic alcohol and an electrophilic nitrile on a benzene ring makes it a highly useful building block in organic synthesis.

Synonyms and Identifiers:

-

Common Names: this compound, m-Cyanobenzyl alcohol[1]

-

IUPAC Name: 3-(hydroxymethyl)benzonitrile[1]

-

Other Names: 3-Cyanobenzenemethanol, Benzonitrile, 3-(hydroxymethyl)-[1]

-

CAS Number: 874-97-5[1]

-

Molecular Formula: C₈H₇NO[1]

-

Molecular Weight: 133.15 g/mol [1]

Physicochemical Data Summary:

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 28-32 °C | [2] |

| Boiling Point | 165 °C at 16 mmHg | [2] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and THF. | |

| pKa | ~13.90 (predicted for the hydroxyl group) | [2] |

Synthesis of this compound

The preparation of this compound can be efficiently achieved through the reduction of commercially available precursors such as 3-cyanobenzaldehyde or 3-cyanobenzoic acid and its esters. The choice of reducing agent is critical for achieving high yields and chemoselectivity.

Reduction of 3-Cyanobenzaldehyde

A mild and selective method for synthesizing this compound is the reduction of 3-cyanobenzaldehyde using sodium borohydride (NaBH₄). This reagent has the advantage of selectively reducing the aldehyde group in the presence of the nitrile functionality.[3]

Experimental Protocol: Reduction of 3-Cyanobenzaldehyde with NaBH₄

-

Materials:

-

3-Cyanobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 3-cyanobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a crude product, which can be further purified by column chromatography on silica gel if necessary.[4]

-

Reduction of 3-Cyanobenzoic Acid Derivatives

For the synthesis from 3-cyanobenzoic acid or its esters, a more potent reducing agent is required. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, reducing the carboxylic acid or ester to the primary alcohol.[3][5]

Experimental Protocol: Reduction of a 3-Cyanobenzoic Acid Ester with LiAlH₄

-

Materials:

-

Methyl 3-cyanobenzoate (or another ester)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet, ice bath

-

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

In a three-necked flask equipped with a dropping funnel, condenser, magnetic stirrer, and nitrogen inlet, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 3-cyanobenzoic acid ester (1 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, slow, dropwise addition of:

-

Deionized water (volume in mL equal to the mass of LiAlH₄ in g).

-

15% aqueous sodium hydroxide solution (volume in mL equal to the mass of LiAlH₄ in g).

-

Deionized water (volume in mL equal to three times the mass of LiAlH₄ in g).

-

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[6]

-

Key Reactions of this compound

The bifunctional nature of this compound allows for a range of chemical transformations targeting either the hydroxyl or the cyano group.

Reactions of the Hydroxyl Group

The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, as 3-cyanobenzaldehyde is also a valuable synthetic intermediate. A modern and efficient method employs a catalytic system of iron(II) bromide and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).[7]

Experimental Protocol: Catalytic Oxidation to 3-Cyanobenzaldehyde

-

Materials:

-

This compound

-

Iron(II) bromide (FeBr₂)

-

rac-Alanine-OH

-

TEMPO

-

1,4-Dioxane

-

Oxygen (balloon)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent), iron(II) bromide (0.05 equivalents), rac-Alanine-OH (0.1 equivalents), TEMPO (0.1 equivalents), and 1,4-dioxane.

-

Purge the flask with oxygen (an oxygen-filled balloon is sufficient).

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield pure 3-cyanobenzaldehyde.[7]

-

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, using an excess of a carboxylic acid and a strong acid catalyst, is a common method.[8]

Experimental Protocol: Fischer Esterification

-

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1 equivalent), the carboxylic acid (1.2-2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux, collecting the water generated in the Dean-Stark trap.

-

Continue heating until no more water is collected.

-

Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.[8]

-

Reactions of the Cyano Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat. This would yield 3-(hydroxymethyl)benzoic acid.

General Procedure for Acidic Hydrolysis:

-

Heat a solution of this compound in an aqueous acid (e.g., aqueous HCl or H₂SO₄) at reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, which may cause the product to precipitate.

-

Isolate the product by filtration and recrystallize from a suitable solvent.

The cyano group can be reduced to a primary amine (3-aminomethylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride.[9]

General Procedure for Reduction of the Cyano Group:

-

Caution: This reaction should be performed under anhydrous conditions and an inert atmosphere.

-

In a procedure analogous to the reduction of a carboxylic acid ester (Section 2.2), add a solution of this compound in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C.

-

After the addition, the reaction is typically heated at reflux to ensure complete reduction of the nitrile.

-

After cooling, the reaction is carefully quenched using the Fieser workup procedure as described in Section 2.2.

-

The product, 3-aminomethylbenzyl alcohol, is isolated from the organic phase.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and other biologically active molecules.

Intermediate in the Synthesis of Escitalopram

One of the most notable applications of this compound is its use in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Escitalopram. It serves as a precursor to the key intermediate 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile, often referred to as the "diol intermediate". This diol is then subjected to a stereoselective cyclization to form the active S-enantiomer of citalopram (Escitalopram).

Scaffold for Kinase Inhibitors

The benzonitrile moiety is a common feature in many kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This compound provides a convenient starting point for the elaboration of more complex molecules. For example, derivatives of 3-substituted benzamides, which can be synthesized from precursors derived from this compound, have been investigated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[10]

Precursor for Antiviral Agents

The structural motifs present in this compound are also found in compounds with antiviral activity. The development of novel antiviral agents is a continuous effort in medicinal chemistry, and versatile building blocks are essential. For instance, chiral cyanoacrylate derivatives have been synthesized and evaluated for their antiviral activity against tobacco mosaic virus.[11] While not a direct application, this highlights the utility of the cyanobenzyl scaffold in this therapeutic area.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. Below is a summary of typical spectroscopic data.

¹H and ¹³C NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | ~7.6 | m | Aromatic CH | [2] |

| ¹H | ~7.4 | m | Aromatic CH | [2] |

| ¹H | 4.71 | s | -CH₂-OH | [2] |

| ¹H | ~2.0 | br s | -OH | [2] |

| ¹³C | ~143 | s | Aromatic C-CH₂OH | [2] |

| ¹³C | ~134 | d | Aromatic CH | [2] |

| ¹³C | ~130 | d | Aromatic CH | [2] |

| ¹³C | ~129 | d | Aromatic CH | [2] |

| ¹³C | ~118 | s | -C≡N | [2] |

| ¹³C | ~113 | s | Aromatic C-CN | [2] |

| ¹³C | 64.4 | t | -CH₂-OH | [2] |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | [12][13] |

| 3100-3000 | Medium | Aromatic C-H stretch | [12][13] |

| 2230-2210 | Medium, Sharp | C≡N stretch (nitrile) | [12][13] |

| 1600-1450 | Medium | Aromatic C=C stretch | [12][13] |

| ~1050 | Strong | C-O stretch (primary alcohol) | [12][13] |

Biological Context and Potential Signaling Pathway Interactions

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are present in molecules with demonstrated biological activity. For instance, various benzyl alcohol derivatives have been investigated for their effects on cellular signaling pathways. A study on 3,5-dihydroxy-4-methoxybenzyl alcohol revealed its anticancer activity in glioblastoma cells through the regulation of multiple signaling pathways, including the inhibition of PI3-kinase/Akt/mTOR and the upregulation of tumor suppressors like p53.[14]

Furthermore, the benzonitrile scaffold is a known pharmacophore in various enzyme inhibitors. Derivatives of 3-(hydroxymethyl)benzonitrile have been explored as potential inhibitors for enzymes such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, which is involved in cholesterol biosynthesis.[15] The development of novel kinase inhibitors often involves the incorporation of the benzonitrile group to achieve potent and selective inhibition.[16][17] These examples suggest that while this compound itself may not be a potent biological modulator, its structure provides a valuable starting point for the design of molecules that can interact with key cellular signaling pathways.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its bifunctional nature, coupled with the distinct reactivity of its hydroxyl and cyano groups, allows for its strategic incorporation into a wide array of complex molecules. From its critical role in the industrial synthesis of antidepressants to its potential as a scaffold for novel kinase inhibitors and other therapeutic agents, this compound continues to be a compound of high interest. This guide has provided a detailed overview of its synthesis, reactivity, and applications, and it is our hope that the experimental protocols and technical insights contained herein will prove valuable to the scientific community.

References

-

Chemistry Steps. (2023, February 3). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the reduction of amino acids to amino alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hydroxymethyl)benzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]

-

University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

- Greenspan, M. D., Bull, H. G., Yudkovitz, J. B., Hanf, D. P., & Alberts, A. W. (1993). Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme. Biochemical Journal, 289(Pt 3), 889–895.

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Chen, Y., & Wang, F. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 65, 115-124.

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Takami, A., et al. (2004). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4787-4790.

- Mantoani, S. P., et al. (2005). 1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants, H-H and H-C Correlations in gHMBC, gCOSY, and gHSQC. Magnetic Resonance in Chemistry, 43(11), 935-938.

- de Miranda, A. S., et al. (2015). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- Google Patents. (n.d.). CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide.

- Li, X., et al. (2014).

-

ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

- Mayer, R. J., et al. (1990). Inhibition of 3-hydroxy-3-methylglutaryl Coenzyme A Synthase by Antibiotic 1233A and Other Beta-Lactones.

- Yamamoto, M., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. Chemico-Biological Interactions, 406, 111345.

- Cheema-Dhadli, S., Halperin, M. L., & Leznoff, C. C. (1973). Inhibition of enzymes which interact with citrate by (--)hydroxycitrate and 1,2,3,-tricarboxybenzene. European Journal of Biochemistry, 38(1), 98-102.

- Zengin, G., et al. (2015). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey.

- Isobe, T., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 947-961.

-

University of Technology. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

-

ChemIQSoc. (n.d.). Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). Retrieved from [Link]

- Hester, J. B., et al. (1964). ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. Journal of Medicinal Chemistry, 7, 274-279.

- Adamson, C. S., et al. (2021). Antiviral drug discovery: preparing for the next pandemic. Chemical Society Reviews, 50(6), 3647-3655.

- Sharma, L., & Singh, R. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms. Molecular Neurobiology, 60(12), 7069-7086.

- Google Patents. (n.d.). US6326521B2 - Process for the preparation of benzyl alcohol.

- Bach, A., et al. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 20(11), 20566-20583.

- Ferraz, V., et al. (2021).

- Al-Warhi, T., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 729.

- Chen, S. J., et al. (2021). p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson's Disease. Antioxidants, 10(9), 1435.

-

Journal of Organic Chemistry & Process Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 4. studylib.net [studylib.net]

- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Introduction to 3-Cyanobenzyl Alcohol

An In-depth Technical Guide: The Boiling Point of 3-Cyanobenzyl Alcohol